molecular formula C6H12Cl2S B13762107 Propane, 1,1'-thiobis(3-chloro- CAS No. 55882-21-8

Propane, 1,1'-thiobis(3-chloro-

Cat. No.: B13762107
CAS No.: 55882-21-8
M. Wt: 187.13 g/mol
InChI Key: VDTHWBLOSZIMMN-UHFFFAOYSA-N
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Description

Historical Context in Organosulfur Chemistry and Synthesis Research

The study of organosulfur compounds has a rich history, with many of these molecules exhibiting unique and often potent biological activities. wikipedia.org The synthesis of simple thioethers has been established for over a century. A well-known historical synthesis method for a related compound, bis(2-chloroethyl) sulfide (B99878) (mustard gas), is the Depretz method, which involves the reaction of sulfur dichloride with ethylene. wikipedia.orgprepchem.com Another common approach is the reaction of a thiol with an alkyl halide. youtube.com

While specific historical details on the first synthesis of Propane (B168953), 1,1'-thiobis(3-chloro-) are not prominently documented in readily available literature, its synthesis can be inferred from established methods for creating thioethers. A plausible route would involve the reaction of 3-chloro-1-propanethiol (B91760) with 1-bromo-3-chloropropane (B140262) or a similar electrophilic propane derivative. The development of such synthetic routes was driven by the broader interest in creating a diverse range of organosulfur compounds for various applications, including pharmaceuticals and as intermediates in organic synthesis. ontosight.ai The study of related bis-haloalkyl sulfides, like mustard gas, has also inadvertently contributed to the understanding of the reactivity of this class of compounds, particularly concerning nucleophilic substitution reactions and the potential for intramolecular cyclization. wikipedia.orgnih.gov

Structural Classification within Bis-haloalkyl Thioethers

Propane, 1,1'-thiobis(3-chloro-) is classified as a bis-haloalkyl thioether. This classification highlights two key structural features: the presence of a sulfur atom bonded to two alkyl groups (a thioether) and the presence of halogen atoms on those alkyl chains. ontosight.aiwikipedia.org The general structure can be represented as R-S-R', where R and R' are haloalkyl groups. In this specific case, both R and R' are 3-chloropropyl groups.

This structural class shares similarities with other well-known compounds, such as bis(2-chloroethyl) sulfide. wikipedia.org The presence of the sulfur atom and the chlorine atoms imparts specific chemical properties. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This dual reactivity is a hallmark of bis-haloalkyl thioethers.

Compound Name Molecular Formula Molar Mass ( g/mol ) Structural Features
Propane, 1,1'-thiobis(3-chloro-)C6H12Cl2S187.13Symmetrical thioether with two 3-chloropropyl chains. nih.gov
Bis(2-chloroethyl) sulfideC4H8Cl2S159.07Symmetrical thioether with two 2-chloroethyl chains. wikipedia.org
Propane, 2,2'-oxybis[1-chloro-C6H12Cl2O171.07An ether analog with chlorine on the 1-position of the isopropyl groups. epa.gov

Fundamental Interest as a Precursor and Reactive Intermediate in Synthetic Methodologies

The primary academic and industrial interest in Propane, 1,1'-thiobis(3-chloro-) lies in its utility as a precursor and reactive intermediate for the synthesis of more complex molecules. ontosight.ai The two terminal chlorine atoms are leaving groups, allowing for sequential or simultaneous nucleophilic substitution reactions. This enables the introduction of various functional groups, leading to the formation of new carbon-sulfur and carbon-heteroatom bonds.

For instance, it can be used to synthesize heterocyclic compounds. The reaction with a dinucleophile could lead to the formation of a sulfur-containing ring system. The reactivity of related bis(haloalkyl) sulfides in heterocyclization reactions has been documented, often involving the formation of thiiranium ion intermediates which are highly reactive. nih.gov

The general reactivity pattern involves the sulfur atom potentially influencing the rate and outcome of substitution reactions at the chlorinated carbons through anchimeric assistance (neighboring group participation). This can lead to enhanced reaction rates compared to simple alkyl chlorides. nih.gov

Examples of Potential Reactions:

Reactant Reagent Potential Product Class Reaction Type
Propane, 1,1'-thiobis(3-chloro-)Sodium hydrosulfide (B80085) (NaSH)DithiolNucleophilic Substitution
Propane, 1,1'-thiobis(3-chloro-)Ammonia (NH3)Diamine or cyclic amineNucleophilic Substitution
Propane, 1,1'-thiobis(3-chloro-)Sodium cyanide (NaCN)DinitrileNucleophilic Substitution

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55882-21-8

Molecular Formula

C6H12Cl2S

Molecular Weight

187.13 g/mol

IUPAC Name

1-chloro-3-(3-chloropropylsulfanyl)propane

InChI

InChI=1S/C6H12Cl2S/c7-3-1-5-9-6-2-4-8/h1-6H2

InChI Key

VDTHWBLOSZIMMN-UHFFFAOYSA-N

Canonical SMILES

C(CSCCCCl)CCl

Origin of Product

United States

Synthetic Methodologies for Propane, 1,1 Thiobis 3 Chloro

Precursor Compound Utilization

The choice of precursors is critical, as they must provide the necessary carbon backbone and the halogen functional groups present in the final product.

Derivatization from 1-Bromo-3-chloropropane (B140262)

1-Bromo-3-chloropropane is a key precursor for the synthesis of Propane (B168953), 1,1'-thiobis(3-chloro-). In this haloalkane, the bromine atom serves as a superior leaving group compared to the chlorine atom. This difference in reactivity allows for selective nucleophilic substitution at the carbon bearing the bromine. In a reaction with a sulfur nucleophile, the carbon-bromine bond is preferentially cleaved, leaving the carbon-chlorine bond intact. vaia.comquora.com This selectivity is fundamental to forming the desired product without unwanted side reactions at the chloro-substituted position.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion. vaia.comyoutube.com

Strategies for Sulfur Atom Incorporation

The central sulfur atom in Propane, 1,1'-thiobis(3-chloro-) can be introduced using various sulfur-containing reagents. A common and direct method involves the use of sodium sulfide (B99878) (Na₂S). researchgate.netnih.gov In this approach, the sulfide ion (S²⁻) acts as a potent nucleophile, reacting with two equivalents of an alkyl halide, such as 1-bromo-3-chloropropane, to form the symmetrical thioether.

Alternatively, 3-chloro-1-propanethiol (B91760) can be utilized as a precursor. sigmaaldrich.comsigmaaldrich.com This thiol can be deprotonated by a suitable base to form the corresponding thiolate anion (Cl-(CH₂)₃-S⁻). This thiolate then acts as a nucleophile and reacts with a second molecule of a 3-chloropropyl halide (like 1-bromo-3-chloropropane or 1,3-dichloropropane) to construct the final molecule. This method offers a stepwise approach to building the thioether.

Other sulfur transfer reagents or thiol equivalents, such as thiourea, can also be employed in thioether synthesis, though this often involves a multi-step process. acsgcipr.org

Established and Novel Synthetic Routes

The formation of the C-S-C linkage in Propane, 1,1'-thiobis(3-chloro-) is predominantly achieved through well-established nucleophilic substitution reactions.

Direct Chlorination and Halogenation Pathways

While the primary synthetic routes involve building the molecule from chlorinated precursors, the direct chlorination of a pre-formed dialkyl sulfide is another potential, though less common, synthetic consideration. The chlorination of asymmetric dialkyl sulfides often shows a preference for the more substituted alkyl group. cdnsciencepub.com However, for a symmetrical sulfide like dipropyl sulfide, chlorination could potentially yield a mixture of chlorinated products. The regioselectivity of such reactions can be influenced by the electronegativity of substituents already present on the alkyl chains. cdnsciencepub.com

Oxidative chlorination, using reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), is a method used to convert sulfides into sulfonyl chlorides. lookchem.com However, for the synthesis of a simple chlorinated thioether without oxidation of the sulfur atom, milder and more selective conditions would be necessary. Free radical chlorination, for instance, can be selective, but controlling the extent and position of chlorination can be challenging. masterorganicchemistry.comlibretexts.orgyoutube.comchemistrysteps.com Given the availability of chlorinated precursors, direct chlorination is generally a less efficient and less selective method for preparing Propane, 1,1'-thiobis(3-chloro-).

Reaction Condition Optimization for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of Propane, 1,1'-thiobis(3-chloro-). Key parameters include the choice of solvent, base, temperature, and potentially a catalyst.

For nucleophilic thioetherification reactions, the choice of solvent plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. youtube.comacs.org These solvents facilitate SN2 reactions by effectively solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively free and reactive.

When starting from a thiol, the choice of base is important for generating the thiolate nucleophile. Common bases include sodium hydroxide (B78521) or sodium hydride. The temperature of the reaction also needs to be controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as elimination or further substitution. libretexts.org

In some thioether syntheses, particularly those involving less reactive substrates, catalysts may be employed. Metal catalysts, such as those based on copper or palladium, are often used in C-S cross-coupling reactions, though these are more common for the synthesis of aryl thioethers. thieme-connect.com For the synthesis of a simple alkyl thioether from a reactive alkyl halide like 1-bromo-3-chloropropane, a catalyst is often not necessary.

The table below summarizes some of the key factors in optimizing the synthesis of thioethers.

Table 1: Factors for Optimizing Thioether Synthesis
ParameterOptionsEffect on Reaction
SolventPolar Aprotic (e.g., DMF, DMSO, Acetonitrile) vs. Polar Protic (e.g., Ethanol, Water)Polar aprotic solvents generally favor SN2 reactions, leading to higher yields of the desired thioether. youtube.comacs.org
Leaving Group-Br vs. -ClBromide is a better leaving group than chloride, leading to faster reaction rates. vaia.comquora.com
TemperatureLow vs. HighHigher temperatures can increase reaction rates but may also promote undesirable side reactions like elimination. Optimal temperature is a balance between rate and selectivity. libretexts.org
Nucleophile SourceNa₂S vs. R-SH + BaseDirect use of Na₂S is a more direct route for symmetrical sulfides. The thiol/base method allows for more controlled, stepwise synthesis. researchgate.netsigmaaldrich.com

Advanced Purification Techniques for Compound Isolation

A significant challenge in the synthesis of thioethers is the removal of unreacted thiol starting materials from the final product solution. Thiol-containing compounds can be difficult to separate from the desired thioether using conventional methods google.com. An advanced method for selectively removing these thiol contaminants involves the use of solid-supported silver compounds.

This purification technique is based on the high affinity of silver ions for sulfur, which allows for the selective precipitation or binding of thiol-containing impurities. A solution of the crude thioether product is brought into contact with a supporting material, such as diatomaceous earth, that has been impregnated with a silver compound google.com.

The preparation of this purifying agent is a critical step. An example involves suspending diatomaceous earth in a silver nitrate (B79036) solution, followed by the slow addition of sodium hydroxide to precipitate silver oxide onto the support material. The resulting product is then filtered and washed thoroughly to remove excess reagents google.com.

Table 3: Example Components for Purification Agent Preparation Based on the methodology described in U.S. Patent 3,110,712A google.com.

ComponentExample Quantity/ConcentrationRole
Supporting MaterialDiatomaceous Earth (56 grams)Provides a high surface area for the active agent.
Silver SourceN/10 Silver Nitrate Solution (250 mL)Provides the active silver ions.
Precipitating AgentN/2 Sodium Hydroxide Solution (50 mL)Reacts with silver nitrate to form insoluble silver oxide on the support.
Washing SolventsDistilled Water, Acetone (B3395972)To remove residual ionic materials from the prepared agent.

Once prepared, the purification can be executed in one of two ways:

Batch Process: The impregnated supporting material is mixed directly with the thioether solution. After sufficient contact time, the solid material, now bound with the thiol impurities, is removed by filtration, sedimentation, or centrifugation google.com.

Column Chromatography: The impregnated material is packed into a glass column. The crude thioether solution is then passed through the column, allowing for intimate contact and efficient removal of the thiol contaminants google.com.

The choice of the specific silver compound and solvent can be tailored for optimal performance. For instance, silver oxide is particularly effective when acetone is used as the solvent, while silver chloride is well-suited for purifying thioethers in aqueous solutions google.com. This method is designed to remove trace amounts of contaminants without significantly affecting the desired thioether product or introducing new, undesirable materials into the purified solution google.com.

Chemical Reactivity and Transformation Mechanisms of Propane, 1,1 Thiobis 3 Chloro

Reactivity of the Carbon-Halogen Bonds

The C-Cl bonds in Propane (B168953), 1,1'-thiobis(3-chloro-) are primary alkyl halides. While typically undergoing nucleophilic substitution, their reactivity is significantly enhanced by the presence of the neighboring sulfur atom.

The nucleophilic substitution of the chloride ions does not follow a simple SN1 or SN2 pathway. Instead, it proceeds via a mechanism involving anchimeric assistance, or neighboring group participation, from the thioether sulfur. msu.edu This process can be described as follows:

Intramolecular SN2 Attack : The sulfur atom acts as an internal nucleophile, attacking the γ-carbon (the carbon bonded to chlorine) in an intramolecular SN2 reaction. This results in the displacement of the chloride ion and the formation of a cyclic sulfonium (B1226848) salt intermediate. nih.gov

External Nucleophilic Attack : An external nucleophile then attacks one of the carbon atoms of the cyclic intermediate in a second SN2-like step, opening the ring.

The formation of the cyclic sulfonium salt is a prime example of an intramolecular cyclization pathway. For Propane, 1,1'-thiobis(3-chloro-), the internal attack by the sulfur atom on the γ-carbon atom leads to the formation of a six-membered heterocyclic ring, a tetrahydro-2H-thianium ion.

This cyclization is a critical step that precedes substitution or elimination reactions. The propensity for this cyclization is a key feature of its reactivity profile. While five-membered rings, such as the thiiranium (episulfonium) ion formed from bis(2-chloroethyl) sulfide (B99878), typically form faster, the formation of six-membered rings is also a common mechanistic pathway in appropriately substituted molecules. nih.gov The reaction is reversible, and the cyclic intermediate exists in equilibrium with the open-chain form, though the equilibrium often favors the reactive cyclic species in polar solvents.

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized. libretexts.org

The thioether group of Propane, 1,1'-thiobis(3-chloro-) is susceptible to oxidation by various oxidizing agents. The oxidation can occur in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.

Formation of Sulfoxide : Mild oxidizing agents can selectively convert the sulfide to a sulfoxide. The resulting compound would be Propane, 1,1'-sulfinylbis(3-chloro-).

Formation of Sulfone : Stronger oxidizing agents or stoichiometric excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone, Propane, 1,1'-sulfonylbis(3-chloro-).

Controlling the reaction conditions (reagent, stoichiometry, temperature) is crucial for selectively obtaining the sulfoxide without over-oxidation to the sulfone. nih.gov A variety of reagents are known to effect these transformations on simple sulfides. organic-chemistry.orgresearchgate.net

Oxidizing AgentTypical ProductNotes
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneReaction outcome can be controlled by stoichiometry and catalysts. Acetic acid can be used as a solvent or catalyst. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneApproximately one equivalent yields the sulfoxide, while two or more equivalents yield the sulfone.
Sodium Periodate (NaIO₄)SulfoxideOften used for the selective oxidation of sulfides to sulfoxides. researchgate.net
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent that typically leads to the sulfone.

Thioethers are classified as soft ligands and are known to coordinate with soft metal ions. The sulfur atom in Propane, 1,1'-thiobis(3-chloro-) has lone pairs of electrons that can be donated to a suitable metal center, allowing it to function as a ligand in coordination complexes.

It would be expected to preferentially bind with late transition metals and heavy metals such as platinum(II), palladium(II), mercury(II), silver(I), and copper(I). The molecule could potentially act as a bidentate ligand, forming a chelate ring with a single metal center, though the resulting large ring size may be strained. Alternatively, it can act as a monodentate ligand through its sulfur atom or as a bridging ligand connecting two different metal centers. The electron-withdrawing nature of the chloroalkyl groups might slightly diminish the nucleophilicity and coordinating ability of the sulfur atom compared to a simple dialkyl sulfide.

Hydrolytic Degradation Mechanisms in Aqueous Media

The hydrolysis of Propane, 1,1'-thiobis(3-chloro-) in aqueous media is a specific example of its nucleophilic substitution reactivity, with water acting as the nucleophile. The mechanism is analogous to that of bis(2-chloroethyl) sulfide and proceeds in two consecutive steps. publish.csiro.au

Second Hydrolysis Step : The remaining chloroalkyl group on the resulting chlorohydrin can then undergo the same process: intramolecular cyclization to form a new sulfonium ion, followed by attack by another water molecule. This second step results in the final hydrolysis product, bis(3-hydroxypropyl) sulfide.

ReactantIntermediateProduct
Propane, 1,1'-thiobis(3-chloro-)Cyclic Tetrahydro-2H-thianium ion3-Chloro-3'-(hydroxy)dipropyl sulfide
3-Chloro-3'-(hydroxy)dipropyl sulfideCyclic Tetrahydro-2H-thianium ion (substituted)Bis(3-hydroxypropyl) sulfide

Investigations into Reaction Kinetics and Mechanistic Pathways of Propane, 1,1'-thiobis(3-chloro-)

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the reaction kinetics and mechanistic pathways of the chemical compound Propane, 1,1'-thiobis(3-chloro-) , also known by its synonym Bis(3-chloropropyl) sulfide .

Despite extensive searches of chemical databases and scientific journals, no dedicated studies providing detailed kinetic data, such as rate constants, activation energies, or reaction orders for this specific compound, could be identified. Similarly, in-depth investigations into the mechanistic pathways of its transformations, including hydrolysis, oxidation, or nucleophilic substitution, appear to be absent from the public domain.

While research exists for structurally related compounds, such as bis(2-chloroethyl) sulfide (mustard gas), the strict focus of this article on "Propane, 1,1'-thiobis(3-chloro-)" prevents the extrapolation of those findings. The difference in the length of the alkyl chain (propyl versus ethyl) can significantly influence reaction rates and mechanisms due to steric and electronic effects. Therefore, presenting data from related but distinct molecules would not be scientifically accurate or adhere to the specific scope of this article.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion of the mechanistic pathways for "Propane, 1,1'-thiobis(3-chloro-)" at this time due to the absence of published research on the topic.

Advanced Spectroscopic and Analytical Characterization of Propane, 1,1 Thiobis 3 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For Propane (B168953), 1,1'-thiobis(3-chloro-), both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Propane, 1,1'-thiobis(3-chloro-) is predicted to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the 3-chloropropyl chains. Due to the symmetry of the molecule, the two 3-chloropropyl groups are chemically equivalent.

-CH₂-Cl (α-protons): The protons on the carbon atom bonded to the chlorine atom are expected to appear as a triplet, shifted furthest downfield due to the strong deshielding effect of the electronegative chlorine atom.

-CH₂-S- (γ-protons): The protons on the carbon atom bonded to the sulfur atom will also appear as a triplet. The sulfur atom is less electronegative than chlorine, so this signal will be upfield relative to the α-protons.

-CH₂-CH₂-CH₂- (β-protons): The protons on the central carbon of the propyl chain are expected to appear as a multiplet (specifically, a pentet or quintet) due to coupling with the adjacent α and γ protons.

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.6 - 3.8Triplet4H-CH₂-Cl
~ 2.6 - 2.8Triplet4H-CH₂-S-
~ 1.9 - 2.1Pentet4H-CH₂-CH₂-CH₂-

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Consistent with the proton NMR data, the ¹³C NMR spectrum of Propane, 1,1'-thiobis(3-chloro-) is expected to show three signals, corresponding to the three distinct carbon environments in the molecule.

C-Cl: The carbon atom directly bonded to the chlorine atom will be the most deshielded and thus appear at the highest chemical shift.

C-S: The carbon atom bonded to the sulfur atom will be less deshielded than the C-Cl carbon.

C-C-C: The central carbon atom of the propyl chain will have the lowest chemical shift.

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 45C-Cl
~ 33C-S
~ 30C-C-C

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of Propane, 1,1'-thiobis(3-chloro-) provides both retention time data from the gas chromatograph and a mass spectrum from the mass spectrometer. The mass spectrum is characterized by a molecular ion peak and various fragment ions. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov

Key GC-MS Data nih.gov

ParameterValue
NIST Number226730
Total Peaks35
m/z Top Peak41
m/z 2nd Highest61
m/z 3rd Highest123

The fragmentation pattern would likely involve the loss of a chlorine atom, cleavage of the C-S bond, and subsequent fragmentation of the propyl chains. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. While specific HRMS data for Propane, 1,1'-thiobis(3-chloro-) is not found in the available search results, this technique would be crucial for confirming the molecular formula of C₆H₁₂Cl₂S.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

For Propane, 1,1'-thiobis(3-chloro-), the IR and Raman spectra would be expected to show characteristic absorption bands for:

C-H stretching: Typically observed in the region of 2850-3000 cm⁻¹.

C-H bending: Found in the 1350-1480 cm⁻¹ region.

C-Cl stretching: Generally appears in the 600-800 cm⁻¹ range. The presence of this band would be a strong indicator of the chloro-alkane functionality.

C-S stretching: This vibration usually gives a weak absorption in the 600-700 cm⁻¹ region.

While specific experimental vibrational spectra for Propane, 1,1'-thiobis(3-chloro-) are not available in the public domain, analysis of related compounds can provide insights into the expected spectral features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For comparison, the FT-IR spectrum of a related compound, 1-chloro-3-(hexadecyloxy)propane-2-ol, shows key absorbances that are relevant. researchgate.net It exhibits strong C-H stretching bands from the alkyl portions at 2917 cm⁻¹ and 2831 cm⁻¹. researchgate.net A band corresponding to the C-Cl stretch is observed at 730 cm⁻¹. researchgate.net Based on this, Propane, 1,1'-thiobis(3-chloro-) would be expected to show similar prominent C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The crucial C-S (thioether) stretching vibration, which is characteristically weak, is expected in the 600-800 cm⁻¹ range. The C-Cl stretching vibrations for primary alkyl chlorides typically appear in the 650-730 cm⁻¹ region.

Another related compound, 1,2,3-trichloropropane, is documented with a condensed phase IR spectrum, providing further insight into the vibrational modes of chlorinated alkanes. nist.gov The analysis of such related molecules is crucial for interpreting the spectral features of Propane, 1,1'-thiobis(3-chloro-).

Table 1: Predicted FT-IR Absorption Bands for Propane, 1,1'-thiobis(3-chloro-)

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C-H (Alkyl)2850-3000Stretching
C-H (Alkyl)1350-1470Bending
C-Cl650-730Stretching
C-S (Thioether)600-800Stretching

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly effective for detecting non-polar bonds. For Propane, 1,1'-thiobis(3-chloro-), the C-S and C-C backbone vibrations would be expected to produce strong signals in a Raman spectrum.

Studies on propane under high pressure have utilized Raman spectroscopy to investigate its phase transitions and stability, demonstrating the technique's utility in analyzing hydrocarbon structures. diva-portal.org While these studies focus on the parent alkane, the fundamental C-H and C-C vibrational modes are foundational for interpreting the spectrum of its derivatives. diva-portal.org For Propane, 1,1'-thiobis(3-chloro-), the symmetric C-S stretching vibration, which is often weak in FT-IR, should be readily observable in the Raman spectrum, typically in the 600-750 cm⁻¹ range. The C-Cl stretching modes would also be active, appearing in a similar region.

Chromatographic Separation Methodologies

Chromatography is indispensable for separating Propane, 1,1'-thiobis(3-chloro-) from complex mixtures and for its quantification. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) Approaches

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like Propane, 1,1'-thiobis(3-chloro-). The NIST Chemistry WebBook provides GC data for this compound, including its Kovats retention index. nist.gov The standard non-polar retention index is listed as 1236. nih.gov This index is a critical parameter for identifying the compound by comparing its retention time to that of known standards on a specific GC column.

GC is often coupled with a mass spectrometer (GC-MS), which provides definitive identification based on the mass-to-charge ratio of the fragmented molecule. The NIST database contains a GC-MS record for Propane, 1,1'-thiobis(3-chloro-), confirming its amenability to this powerful analytical technique. nist.govnih.gov The analysis of related compounds, such as 3-monochloropropanediol (3-MCPD) and its esters, frequently employs GC-MS, often after a derivatization step to enhance volatility and detection. sigmaaldrich.com These established methods for similar analytes can inform the development of specific GC protocols for Propane, 1,1'-thiobis(3-chloro-).

Table 2: Gas Chromatography Data for Propane, 1,1'-thiobis(3-chloro-)

ParameterValueSource
Kovats Retention Index (Standard non-polar)1236 nih.gov
Kovats Retention Index (Semi-standard non-polar)1275.6, 1311 nih.gov
Common DetectorMass Spectrometry (MS) nist.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. For compounds like Propane, 1,1'-thiobis(3-chloro-), which lacks a strong UV chromophore, detection can be a challenge.

However, methods have been developed for structurally similar compounds. For instance, a highly sensitive HPLC method using a Refractive Index (RI) Detector has been validated for the determination of 3-Chloro-1,2-propanediol in pharmaceutical substances. internationaljournalssrg.org This method utilizes a reverse-phase C18 column with a phosphate (B84403) buffer mobile phase. internationaljournalssrg.org Such an approach could be adapted for Propane, 1,1'-thiobis(3-chloro-). Another powerful detection method is mass spectrometry. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully used for measuring related chloropropanols, demonstrating high sensitivity and specificity. sigmaaldrich.com This suggests that an LC-MS method would be highly effective for the trace analysis of Propane, 1,1'-thiobis(3-chloro-).

Table 3: Potential HPLC Methodologies for Propane, 1,1'-thiobis(3-chloro-)

ComponentDescriptionRationale/Reference
Stationary Phase Reverse-Phase C18Commonly used for non-polar to moderately polar compounds. internationaljournalssrg.org
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water GradientStandard for reverse-phase separation of organic molecules.
Detector Refractive Index (RI) or Mass Spectrometry (MS)RI is suitable for compounds without a UV chromophore; MS provides high sensitivity and specificity. sigmaaldrich.cominternationaljournalssrg.org

X-ray Diffraction Analysis for Solid-State Structure (if applicable for derivatives)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As Propane, 1,1'-thiobis(3-chloro-) is a liquid at standard conditions, XRD analysis would not be applicable to the compound itself. However, this technique could be invaluable for characterizing solid derivatives.

Should Propane, 1,1'-thiobis(3-chloro-) be used as a precursor to synthesize crystalline materials, such as metal-organic frameworks (MOFs), coordination polymers, or crystalline organic salts, XRD would be essential for elucidating their solid-state structure. For example, the study of propane's phase diagram under high pressure involved XRD to identify a liquid-solid phase transition, highlighting the technique's role in structural analysis under non-ambient conditions. diva-portal.org While no specific XRD studies on derivatives of Propane, 1,1'-thiobis(3-chloro-) are currently reported, the methodology remains a critical tool for future research into its solid-state chemistry.

Environmental Chemistry and Abiotic Transformation of Propane, 1,1 Thiobis 3 Chloro

Abiotic Hydrolysis Pathways and Kinetics in Environmental Matrices

The carbon-chlorine bonds are susceptible to nucleophilic substitution by water, which would lead to the replacement of the chlorine atoms with hydroxyl groups. This reaction would proceed through a sequential process, likely forming 3-chloro-1-(3-hydroxypropylsulfanyl)propane as an intermediate, and ultimately 1,1'-thiobis(3-hydroxypropane). The rate of this hydrolysis would be influenced by environmental factors such as pH and temperature. Generally, the hydrolysis of primary chloroalkanes is slow under neutral pH conditions but can be accelerated by alkaline conditions.

The thioether group is generally stable to hydrolysis. However, intramolecular reactions could potentially occur, leading to the formation of cyclic compounds, although such pathways have not been documented for this specific compound.

Table 1: Postulated Abiotic Hydrolysis Products of Propane (B168953), 1,1'-thiobis(3-chloro-)

ReactantIntermediate ProductFinal Product
Propane, 1,1'-thiobis(3-chloro-)3-chloro-1-(3-hydroxypropylsulfanyl)propane1,1'-thiobis(3-hydroxypropane)

Note: This table is based on general chemical principles, as specific experimental data for this compound is lacking.

Oxidation Processes in Aquatic and Atmospheric Environments

In aquatic and atmospheric environments, propane, 1,1'-thiobis(3-chloro-) can be transformed by various oxidation processes. The primary site of oxidative attack is the sulfur atom of the thioether linkage.

In aquatic systems, strong oxidants such as hydroxyl radicals (•OH), which are photochemically produced in sunlit waters, can react with the sulfide (B99878) group. This oxidation would likely proceed through a stepwise mechanism, first forming the corresponding sulfoxide (B87167), bis(3-chloropropyl) sulfoxide, and potentially further to the sulfone, bis(3-chloropropyl) sulfone.

In the atmosphere, gas-phase reactions with hydroxyl radicals are expected to be the dominant removal process. The rate of this reaction would determine the atmospheric lifetime of the compound. While specific kinetic data for propane, 1,1'-thiobis(3-chloro-) is unavailable, by analogy to other thioethers, the reaction is expected to be relatively rapid.

Table 2: Potential Oxidation Products of Propane, 1,1'-thiobis(3-chloro-)

ReactantOxidized Product (Sulfoxide)Oxidized Product (Sulfone)
Propane, 1,1'-thiobis(3-chloro-)bis(3-chloropropyl) sulfoxidebis(3-chloropropyl) sulfone

Sorption Behavior and Transport Dynamics in Soil and Water Systems

The sorption of propane, 1,1'-thiobis(3-chloro-) to soil and sediment particles will significantly influence its transport and bioavailability in the environment. The extent of sorption is determined by the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic carbon content and clay mineralogy.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic compounds. While an experimentally determined Kow for propane, 1,1'-thiobis(3-chloro-) is not reported in publicly available literature, its structure suggests a moderate degree of hydrophobicity. This would indicate a tendency to partition from water to organic phases, such as the organic matter in soil.

Compounds with moderate to high sorption potential are less mobile in the environment and are more likely to accumulate in soils and sediments. This can lead to long-term contamination of these compartments and potential exposure to benthic organisms. The transport of this compound in aquatic systems would be influenced by its partitioning between the dissolved phase and suspended particulate matter.

Development of Analytical Methods for Environmental Monitoring (excluding exposure assessment)

The detection and quantification of propane, 1,1'-thiobis(3-chloro-) in environmental samples such as water and soil are essential for monitoring its presence and understanding its fate. The development of sensitive and selective analytical methods is therefore a critical area of research.

Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful technique for the analysis of this type of compound. The volatility and thermal stability of propane, 1,1'-thiobis(3-chloro-) make it amenable to GC analysis. The mass spectrometer provides high selectivity and allows for unambiguous identification and quantification, even in complex environmental matrices.

Sample preparation is a crucial step in the analytical workflow. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte prior to GC-MS analysis. For soil and sediment samples, solvent extraction techniques, such as Soxhlet or accelerated solvent extraction (ASE), are typically employed.

The development of analytical standards and certified reference materials is also essential for accurate quantification and for ensuring the quality and comparability of monitoring data.

Table 3: Analytical Techniques for the Determination of Propane, 1,1'-thiobis(3-chloro-)

Analytical TechniqueDetectorSample Preparation
Gas Chromatography (GC)Mass Spectrometry (MS)Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) for water; Solvent Extraction for soil/sediment

Theoretical and Computational Investigations of Propane, 1,1 Thiobis 3 Chloro

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic structure and bonding of organosulfur compounds. arxiv.org For Propane (B168953), 1,1'-thiobis(3-chloro-), such calculations can reveal the distribution of electrons within the molecule, the nature of its chemical bonds, and its reactivity profile.

Detailed research findings from quantum chemical calculations on similar molecules, such as thioether musks and bis-(3-sulfopropyl) disulfide, demonstrate the utility of these methods. mdpi.comelectrochemsci.org For instance, DFT calculations can determine optimized molecular geometries, natural atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). electrochemsci.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.

The C-S-C bond angle in thioethers is a key structural parameter. In general, the bond lengths for C-S single bonds are around 183 pm. wikipedia.org The presence of electronegative chlorine atoms on the propyl chains is expected to influence the electron density around the sulfur atom and along the carbon backbone.

Below is a table of computed properties for Propane, 1,1'-thiobis(3-chloro-), which are typically derived from quantum chemical calculations.

PropertyValueReference
Molecular FormulaC6H12Cl2S nih.gov
Molecular Weight187.13 g/mol nih.gov
XLogP3-AA2.8 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count6 nih.gov
Exact Mass186.0036769 Da nih.gov
Monoisotopic Mass186.0036769 Da nih.gov
Topological Polar Surface Area25.3 Ų nih.gov
Heavy Atom Count9 nih.gov
Formal Charge0 nih.gov
Complexity118 nih.gov
Isotope Atom Count0 nih.gov
Defined Atom Stereocenter Count0 nih.gov
Undefined Atom Stereocenter Count0 nih.gov
Defined Bond Stereocenter Count0 nih.gov
Undefined Bond Stereocenter Count0 nih.gov
Covalently-Bonded Unit Count1 nih.gov
Compound Is CanonicalizedYes nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. e3s-conferences.orgresearchgate.netnih.gov For Propane, 1,1'-thiobis(3-chloro-), a key reaction of interest would be nucleophilic substitution at the carbon atoms bonded to the chlorine atoms.

The process of modeling a reaction mechanism typically involves:

Locating Reactants, Products, and Intermediates: The geometries of all stable species involved in the reaction are optimized to find their lowest energy conformations.

Searching for Transition States: A transition state is a first-order saddle point on the potential energy surface. Automated algorithms can be used to locate these structures. researchgate.netnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For Propane, 1,1'-thiobis(3-chloro-), computational studies could model its reaction with various nucleophiles. Such studies would provide insights into the reaction's feasibility, selectivity, and the influence of the thioether group on the reactivity of the C-Cl bonds. The heat of reaction is often a dominant, though not the sole, factor controlling the rate constant. researchgate.net

The following table outlines the general steps and methodologies used in computational modeling of reaction mechanisms.

StepDescriptionCommon Computational Methods
Geometry Optimization Finding the minimum energy structure of reactants, products, and intermediates.DFT (e.g., B3LYP, M06), ab initio (e.g., MP2)
Transition State Search Locating the saddle point on the potential energy surface between reactants and products.Synchronous Transit-Guided Quasi-Newton (STQN), Dimer method
Frequency Calculation Characterizing stationary points as minima (all real frequencies) or transition states (one imaginary frequency).DFT, ab initio
IRC Calculation Verifying the connection between the transition state and the corresponding minima.Hessian-based predictor-corrector methods
Energy Calculation Determining the relative energies of all species to calculate reaction and activation energies.High-level composite methods (e.g., CBS-QB3), DFT with large basis sets

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For a flexible molecule like Propane, 1,1'-thiobis(3-chloro-), MD simulations are particularly useful for exploring its vast conformational space and understanding its dynamic behavior. nih.gov

Conformational analysis of thioethers and related compounds has been successfully performed using MD simulations. mdpi.comnih.gov These simulations can reveal the preferred dihedral angles, the distribution of different conformers at a given temperature, and the pathways for conformational transitions. The flexibility of the propyl chains and the C-S-C linkage in Propane, 1,1'-thiobis(3-chloro-) would lead to a complex conformational landscape.

The general workflow for a conformational analysis using MD simulations includes:

Force Field Selection: Choosing a suitable force field that accurately describes the intramolecular and intermolecular interactions of the molecule.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run: Continuing the simulation to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to extract information about conformational preferences, such as dihedral angle distributions and clustering of conformers.

The table below summarizes different computational approaches that can be used for the conformational analysis of flexible molecules.

MethodDescriptionApplication
Molecular Mechanics (MM) Uses classical mechanics to model molecules. It is computationally fast and suitable for large systems.Initial conformational search to identify low-energy conformers.
Density Functional Theory (DFT) A quantum mechanical method that provides a good balance between accuracy and computational cost.Optimization of the geometries of conformers found by MM.
Ab initio Methods Highly accurate quantum mechanical methods, but computationally expensive.High-precision energy calculations for a small number of important conformers.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.Exploring the conformational space and dynamic behavior of the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. arxiv.orgnih.gov This approach can be used to predict the chemical behavior of compounds like Propane, 1,1'-thiobis(3-chloro-) without the need for experimental measurements.

QSPR models are developed by:

Creating a Dataset: Compiling a set of molecules with known experimental values for the property of interest.

Calculating Molecular Descriptors: Generating a large number of descriptors for each molecule in the dataset. These can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the property.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

For Propane, 1,1'-thiobis(3-chloro-), QSPR models could be developed to predict properties such as boiling point, viscosity, refractive index, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow). nih.gov Studies on halogenated organic compounds and organosulfur compounds have shown that descriptors related to molecular size, shape, and electronic properties are often important for predicting their physicochemical properties. nih.govresearchgate.netnih.gov

The following table lists some common molecular descriptors used in QSPR studies and the properties they can help predict.

Descriptor ClassExample DescriptorsPredicted Properties
Constitutional Molecular weight, number of atoms of a certain type, number of bonds.Boiling point, density.
Topological Connectivity indices, Wiener index.Boiling point, viscosity.
Geometric Molecular surface area, molecular volume.Solubility, partition coefficients.
Electronic Dipole moment, polarizability, HOMO/LUMO energies, atomic charges.Reactivity, boiling point, solubility.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The fundamental value of Propane (B168953), 1,1'-thiobis(3-chloro-) in organic synthesis lies in its role as a bifunctional electrophile. The terminal chlorine atoms are susceptible to nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of two separate nucleophilic fragments. sigmaaldrich.com This capability enables the construction of larger, more complex molecular architectures.

The general strategy of using smaller, functionalized molecules as building blocks is a cornerstone of modern synthetic chemistry, facilitating the assembly of intricate natural products and novel bioactive compounds. mdpi.comnih.gov In this context, Propane, 1,1'-thiobis(3-chloro-) can serve to:

Introduce a Flexible Thioether Linkage: The central C-S-C bond introduces a flexible, sulfur-containing spacer into a target molecule. This is significant as thioethers are common motifs in various biologically active compounds and materials.

Chain Extension and Elaboration: By reacting with dithiols, diamines, or other dinucleophiles, it can be used in chain-extension reactions. Subsequent modifications of the newly formed molecule can lead to complex heterocyclic systems or macrocycles.

Synthesis of Symmetrical Compounds: The symmetrical nature of the molecule is advantageous for the efficient synthesis of C₂-symmetric molecules, where two identical molecular fragments are linked to the central thioether core.

The reactivity of the individual "halves" of the molecule can be compared to that of 3-Chloro-1-propanethiol (B91760), a known building block in organic synthesis that readily participates in nucleophilic substitution reactions. sigmaaldrich.com The presence of two such reactive sites in a single molecule multiplies its utility for creating diverse and complex structures.

Property Propane, 1,1'-thiobis(3-chloro-) 3-Chloro-1-propanethiol
CAS Number 55882-21-8 nih.gov17481-19-5 sigmaaldrich.com
Molecular Formula C₆H₁₂Cl₂S nih.govC₃H₇ClS sigmaaldrich.com
Molecular Weight 187.13 g/mol nih.gov110.61 g/mol sigmaaldrich.com
Key Feature Bifunctional electrophileMonofunctional electrophile/nucleophile
Synthetic Role Linker, chain extenderMonomeric building block sigmaaldrich.com

Utilization in Polymer Chemistry as a Cross-linking Agent or Monomer Precursor

In the field of polymer science, molecules with multiple reactive functional groups are essential as either monomers for polymerization or as cross-linking agents to modify polymer properties. The two terminal chlorine atoms of Propane, 1,1'-thiobis(3-chloro-) make it a prime candidate for such roles.

Monomer Precursor: It can act as a monomer in polycondensation reactions. For instance, reaction with a difunctional nucleophile, such as a dithiol or sodium sulfide (B99878), can lead to the formation of polysulfides. These polymers are known for their resistance to solvents and oils, and for their elastomeric properties. The synthesis of polymers from related chlorinated compounds and sodium sulfide has been documented. nih.gov

Cross-linking Agent: When introduced into a pre-existing polymer chain containing nucleophilic sites (e.g., hydroxyl, amino, or thiol groups), Propane, 1,1'-thiobis(3-chloro-) can form covalent bonds between adjacent polymer chains. This cross-linking process transforms a thermoplastic material into a thermoset, generally enhancing its mechanical strength, thermal stability, and chemical resistance. A structurally related compound, 3,3'-Thiodipropionitrile, which features nitrile groups instead of chlorides, is noted for its use as a cross-linking agent in the production of elastomers and thermoplastics.

Compound CAS Number Molecular Formula Relevant Application in Polymer Science
Propane, 1,1'-thiobis(3-chloro-)55882-21-8 nih.govC₆H₁₂Cl₂S nih.govPotential monomer and cross-linking agent.
3,3'-Thiodipropionitrile111-97-7 sigmaaldrich.comC₆H₈N₂S sigmaaldrich.comUsed as a cross-linking agent in elastomers and thermoplastics.
Propane, 1,2,3-trichloro-, polymer with 1,1'-[methylenebis(oxy)]bis[2-chloroethane] and sodium sulfide (Na2(Sx)), reduced68611-50-7 nih.govPolymerExample of a polysulfide polymer synthesized from chlorinated precursors. nih.gov

Precursor for Novel Organosulfur Reagents and Catalysts

Propane, 1,1'-thiobis(3-chloro-) serves as a foundational molecule that can be chemically modified to generate a variety of novel organosulfur compounds with potential applications as reagents or catalysts. The versatility of its structure allows for transformations at either the sulfur atom or the terminal chlorine atoms.

Modification of Terminal Groups: The two chloro groups can be substituted with other functional groups through nucleophilic substitution. For example, reaction with sodium thiomethoxide would yield Propane, 1,1'-thiobis[3-(methylthio)-], a more complex thioether. nih.govepa.gov Reaction with potassium thioacetate (B1230152) can introduce protected thiol groups. orgsyn.org This functional group conversion is a key strategy for preparing more specialized reagents. The synthesis of fluorinated organosulfur compounds, for instance, often starts from chlorinated precursors. nih.gov

Oxidation of the Sulfur Atom: The central thioether group can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations dramatically alter the electronic properties and steric bulk around the sulfur atom, opening pathways to new reagents. For example, the oxidation of related thioether compounds is a known chemical transformation.

Catalyst Scaffolds: The C₃-S-C₃ backbone can serve as a scaffold for designing ligands for catalysis. By attaching chelating groups to the ends of the propyl chains, it is possible to create bidentate or tridentate ligands capable of coordinating to metal centers, forming catalysts for various organic transformations.

The conversion of related sulfur-containing compounds like 3,3′-dithiodipropionic acid into other functional intermediates highlights the role of such molecules as precursors in metabolic and synthetic pathways. nih.gov

Chemical Derivatives and Structural Analogues of Propane, 1,1 Thiobis 3 Chloro

Synthesis and Characterization of Sulfur-Oxidized Derivatives

The sulfur atom in Propane (B168953), 1,1'-thiobis(3-chloro-), also known as bis(3-chloropropyl) sulfide (B99878), can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation is a common transformation for sulfides and can be achieved using various oxidizing agents. researchgate.netresearchgate.net The selectivity of the oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, is highly dependent on the reaction conditions, including the choice of oxidant, stoichiometry, temperature, and reaction time. nih.gov

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peracids (such as m-chloroperbenzoic acid, MCPBA), and halogen-based reagents. researchgate.netorganic-chemistry.org For a selective oxidation to the sulfoxide, careful control of the reaction conditions is crucial to prevent over-oxidation to the sulfone. nih.gov For instance, using one equivalent of the oxidizing agent at lower temperatures often favors the formation of the sulfoxide. Conversely, using an excess of a strong oxidizing agent and/or higher temperatures will typically lead to the formation of the sulfone. organic-chemistry.org

The characterization of these oxidized derivatives involves standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the S=O and SO₂ groups. The sulfoxide group (S=O) typically shows a strong absorption band in the region of 1030-1070 cm⁻¹, while the sulfone group (SO₂) exhibits two characteristic strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would show shifts in the signals of the protons and carbons adjacent to the sulfur atom upon oxidation, providing further structural confirmation.

Table 1: Oxidation Products of Propane, 1,1'-thiobis(3-chloro-)

Product NameChemical FormulaMolar Mass ( g/mol )Key IR Absorption Bands (cm⁻¹)
Propane, 1,1'-sulfinylbis(3-chloro-)C₆H₁₂Cl₂OS203.13~1050 (S=O)
Propane, 1,1'-sulfonylbis(3-chloro-)C₆H₁₂Cl₂O₂S219.13~1325 (asym SO₂) and ~1140 (sym SO₂)

Formation of Amine, Ether, and Other Substituted Thioether Analogues

The chlorine atoms in Propane, 1,1'-thiobis(3-chloro-) are susceptible to nucleophilic substitution reactions, allowing for the synthesis of a wide variety of structural analogues. The sulfur atom in thioethers is known to be a strong nucleophile, significantly more so than the oxygen in ethers. libretexts.org This property allows for reactions such as alkylation to form sulfonium (B1226848) salts. libretexts.org

Formation of Amine Analogues: Reaction of bis(3-chloropropyl) sulfide with primary or secondary amines can lead to the substitution of one or both chlorine atoms, forming mono- or di-amino substituted thioethers. The reaction conditions, such as the stoichiometry of the amine and the reaction temperature, will influence the degree of substitution. For example, reacting bis(3-chloropropyl) sulfide with an excess of an amine would favor the formation of the disubstituted product. These reactions are analogous to the synthesis of bis(allylic-α-aminophosphonates) from the nucleophilic substitution of bis(α-aminophosphonates) with ethyl (2-bromomethyl)acrylate. nih.gov A similar synthetic strategy is seen in the preparation of Bis(trimethoxysilylpropyl)amine. chemicalbook.com

Formation of Ether Analogues: Similarly, alkoxides (the conjugate bases of alcohols) can act as nucleophiles to displace the chlorine atoms, leading to the formation of ether-substituted thioethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. This can be applied to bis(3-chloropropyl) sulfide to introduce various alkoxy groups.

Formation of Other Substituted Thioether Analogues: A wide range of other nucleophiles can be employed to create diverse analogues. For instance, reaction with thiols would yield dithioethers, and reaction with cyanide would introduce nitrile functionalities. The reactivity of the chloroalkane moieties allows for a broad scope of derivatization.

Table 2: Examples of Substituted Analogues of Propane, 1,1'-thiobis(3-chloro-)

NucleophileProduct TypeGeneral Structure
R₂NH (Amine)Amino-substituted thioetherR₂N-(CH₂)₃-S-(CH₂)₃-NR₂
RO⁻ (Alkoxide)Ether-substituted thioetherRO-(CH₂)₃-S-(CH₂)₃-OR
RS⁻ (Thiolate)DithioetherRS-(CH₂)₃-S-(CH₂)₃-SR
CN⁻ (Cyanide)Nitrile-substituted thioetherNC-(CH₂)₃-S-(CH₂)₃-CN

Comparative Chemical Reactivity Studies with Related Bis-haloalkanes

The chemical reactivity of Propane, 1,1'-thiobis(3-chloro-) can be compared with other bis-haloalkanes to understand the influence of the central thioether linkage. Relevant comparators could include bis(2-chloroethyl) ether, which has an ether linkage, and simple bis-haloalkanes like 1,5-dichloropentane (B10660), which lacks a heteroatom in the backbone.

A key difference in reactivity arises from the potential for the sulfur atom in bis(3-chloropropyl) sulfide to participate in neighboring group effects, also known as anchimeric assistance. nih.gov In nucleophilic substitution reactions, the sulfur atom can act as an internal nucleophile, forming a cyclic sulfonium ion intermediate. This intermediate can then be attacked by an external nucleophile. This mechanism can lead to an increased rate of reaction compared to analogous compounds where such participation is not possible. For instance, the hydrolysis of bis(2-chloroethyl) sulfide (mustard gas) is known to proceed via a cyclic sulfonium ion, which contributes to its high reactivity and vesicant properties. wikipedia.org

In contrast, bis(2-chloroethyl) ether also shows some neighboring group participation from the oxygen atom, but it is generally less effective than sulfur. Simple dichloroalkanes like 1,5-dichloropentane would react via standard Sₙ1 or Sₙ2 mechanisms without heteroatom participation.

Comparative studies could involve measuring the rates of reaction with a common nucleophile under identical conditions. The relative rates would provide a quantitative measure of the influence of the thioether group on the reactivity of the chloroalkyl moieties.

Table 3: Comparison of Reactivity with Related Bis-haloalkanes

CompoundStructural FeatureExpected Reactivity Enhancement
Propane, 1,1'-thiobis(3-chloro-)Thioether linkageHigh (due to sulfur neighboring group participation)
Bis(2-chloroethyl) etherEther linkageModerate (due to oxygen neighboring group participation)
1,5-DichloropentaneAlkane chainLow (no heteroatom participation)

Other related bis-haloalkanes for comparison could include bis(2-chloroisopropyl) ether caymanchem.com and bis(2,3-dichloropropyl) ether.

Incorporation into Macrocyclic and Supramolecular Architectures

The bifunctional nature of Propane, 1,1'-thiobis(3-chloro-) makes it a valuable building block for the synthesis of macrocycles and supramolecular structures. nih.gov The two chloroalkyl groups can react with a variety of difunctional nucleophiles to form cyclic structures.

Macrocycle Synthesis: For example, reaction with a diamine, a diol, or a dithiol under high dilution conditions can lead to the formation of macrocyclic thioethers containing additional heteroatoms. The size of the resulting macrocycle can be controlled by the length of the chain in the difunctional nucleophile. The synthesis of macrocycles often involves strategies that favor intramolecular cyclization over intermolecular polymerization, such as using high dilution conditions. nih.gov The development of efficient macrocyclization strategies is an active area of research. core.ac.ukbeilstein-journals.org

Supramolecular Architectures: In the field of supramolecular chemistry, bis(3-chloropropyl) sulfide can be used to construct more complex, non-covalently assembled structures. For instance, it could be used to synthesize ligands that can coordinate with metal ions to form metallosupramolecular assemblies. The thioether sulfur atom itself can act as a soft donor for certain metal ions. Furthermore, the functionalized macrocycles derived from bis(3-chloropropyl) sulfide could serve as hosts in host-guest chemistry, encapsulating smaller molecules or ions within their cavities. The construction of complex supramolecular structures, such as three-shell complexes, highlights the sophisticated control that can be achieved in this area. nih.gov

The versatility of Propane, 1,1'-thiobis(3-chloro-) as a synthon allows for its incorporation into a wide range of larger molecular frameworks with potential applications in areas such as catalysis, sensing, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propane, 1,1'-thiobis(3-chloro-) and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloro-1-propanethiol with a dichlorinated propane derivative under phase-transfer catalysis (e.g., using tetrabutylammonium bromide) can yield the target compound. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized using factorial design to maximize yield . Characterization via GC-MS and NMR is critical to confirm structural integrity .

Q. How can researchers validate the purity of propane, 1,1'-thiobis(3-chloro-) in laboratory settings?

  • Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (FT-IR, 13C^{13}\text{C} NMR) techniques. Compare retention times and spectral data against reference standards. Quantify impurities using calibration curves and report limits of detection (LOD) and quantification (LOQ) .

Q. What are the key physical properties (e.g., boiling point, vapor pressure) critical for handling this compound?

  • Methodological Answer : Boiling points (TboilT_{\text{boil}}) and vapor pressure can be determined experimentally via differential scanning calorimetry (DSC) or predicted using Antoine equation parameters. For propane derivatives, TboilT_{\text{boil}} ranges 390–416 K under standard conditions, with vapor pressure modeled as logP=ABT+C\log P = A - \frac{B}{T + C}, where AA, BB, and CC are compound-specific constants .

Advanced Research Questions

Q. How can contradictory data on thermodynamic properties (e.g., enthalpy of vaporization) be resolved?

  • Methodological Answer : Cross-validate experimental results using multiple techniques (e.g., static vs. dynamic vapor pressure measurements). Compare data with computational models (e.g., COSMO-RS or DFT simulations). Discrepancies may arise from sample purity or instrumental calibration; always report uncertainty intervals and measurement conditions .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

  • Methodological Answer : Use a fractional factorial design to evaluate variables such as pH, temperature, and microbial activity. Monitor degradation products via LC-QTOF-MS and employ kinetic modeling (e.g., pseudo-first-order rate constants). For field studies, incorporate soil/sediment matrices and validate with spiked controls .

Q. How can researchers assess the compound’s toxicity using in vitro models?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (e.g., HepG2 or HEK293). Dose-response curves should be analyzed using nonlinear regression (Hill equation) to determine IC50_{50} values. Pair with metabolomic profiling to identify mechanistic pathways .

Q. What computational tools are recommended for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can calculate activation energies and optimize geometries. Validate predictions with isotopic labeling experiments .

Data Management & Compliance

Q. How should researchers handle discrepancies in CAS registry data or nomenclature across databases?

  • Methodological Answer : Cross-reference identifiers (CAS, InChIKey) across authoritative sources like NIST Chemistry WebBook and EPA compendiums. Use IUPAC naming rules to resolve conflicts and document all variants in supplementary materials .

Q. What protocols ensure data integrity in collaborative studies on this compound?

  • Methodological Answer : Implement version-controlled electronic lab notebooks (ELNs) with audit trails. Use encrypted cloud platforms for data sharing and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Regularly validate instruments and calibrate against certified reference materials .

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